H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Vue d'ensemble

Description

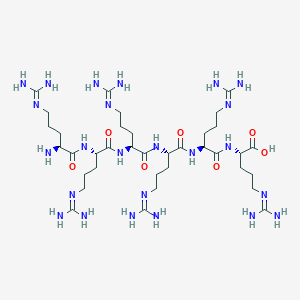

H-Arg-Arg-Arg-Arg-Arg-Arg-OH, also known as hexaarginine, is a peptide composed of six arginine residues. Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function. Hexaarginine is particularly interesting due to its high positive charge, which allows it to interact with negatively charged molecules and surfaces.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexaarginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of hexaarginine may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Hexaarginine can undergo various chemical reactions, including:

Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

Reduction: Reduction reactions are less common but can involve the conversion of disulfide bonds in modified peptides.

Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents such as acyl chlorides or isocyanates can be employed for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hexaarginine can yield urea derivatives, while substitution reactions can produce various arginine derivatives with modified side chains.

Applications De Recherche Scientifique

Hexaarginine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of larger peptides and proteins.

Biology: Hexaarginine is employed in studies of protein-protein interactions and cellular uptake mechanisms due to its ability to penetrate cell membranes.

Medicine: It has potential therapeutic applications, including drug delivery systems and as a component of antimicrobial peptides.

Industry: Hexaarginine is used in the formulation of cosmetics and personal care products for its skin-conditioning properties.

Mécanisme D'action

Hexaarginine exerts its effects primarily through its high positive charge, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the transport of hexaarginine and its conjugates into cells, making it a valuable tool for drug delivery and molecular biology studies. The molecular targets and pathways involved include:

Cell Membranes: Hexaarginine can disrupt membrane integrity, enhancing cellular uptake.

Nucleic Acids: It can bind to DNA and RNA, affecting their stability and function.

Comparaison Avec Des Composés Similaires

Hexaarginine can be compared to other polyarginine peptides, such as tetraarginine (H-Arg-Arg-Arg-Arg-OH) and octaarginine (H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH). The primary differences lie in the number of arginine residues, which affects their charge density and biological activity. Hexaarginine is unique in its balance of size and charge, making it particularly effective for certain applications.

List of Similar Compounds

- Tetraarginine (H-Arg-Arg-Arg-Arg-OH)

- Octaarginine (H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH)

- Neurotensin (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH)

These compounds share similar properties but differ in their specific applications and effectiveness based on their structure.

Activité Biologique

H-Arg-Arg-Arg-Arg-Arg-Arg-OH, commonly referred to as a hexapeptide composed entirely of arginine residues, has garnered attention in biochemical research due to its unique structural and functional properties. This compound is part of a larger family of arginine-rich peptides known for their diverse biological activities, including cellular uptake, neuroprotection, and potential therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be described as follows:

- Molecular Formula : C36H74N24O7

- Molecular Weight : 1,016.09 g/mol

- Peptide Sequence : H-(Arg)6-OH

The presence of multiple arginine residues contributes to the peptide's positive charge, enhancing its solubility in aqueous environments and facilitating interactions with negatively charged biomolecules.

1. Cellular Uptake and Interaction

Arginine-rich peptides are known to facilitate cellular uptake due to their positive charge, which allows them to interact effectively with negatively charged cell membranes. Research indicates that this compound can penetrate cellular membranes more efficiently than many other peptides, making it a valuable tool in drug delivery systems and molecular recognition studies .

2. Neuroprotective Effects

Studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, related compounds such as (Arg)9 have shown an IC50 value of 0.78 μM for neuroprotection in glutamate-induced neurotoxicity models . This suggests that this compound may also possess similar protective effects against excitotoxicity and oxidative stress in neuronal cells.

3. Antioxidant Properties

The antioxidant capacity of arginine-rich peptides has been documented in various studies. These peptides can scavenge free radicals and reduce oxidative stress, which is crucial for maintaining cellular health and preventing neurodegenerative diseases . The specific mechanisms involve the inhibition of reactive oxygen species (ROS) generation and enhancement of endogenous antioxidant enzyme activity.

Comparative Analysis with Similar Peptides

To better understand the biological activity of this compound, a comparative analysis with similar peptides is presented below:

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Arg-Arg-OH | Two arginine residues | Basic properties; lower cellular uptake potential |

| H-(Arg)9 | Nine arginine residues | High neuroprotective efficacy; significant cell permeability |

| H-(Trp)2-(Lys)2 | Two tryptophan, two lysine | Enhanced hydrophobic interactions; potential for improved stability |

This table illustrates how variations in amino acid composition can significantly affect the biological activity and applications of these peptides.

Case Study 1: Neuroprotection in Ischemic Models

A study involving the administration of (D)-isoform H-(R9) demonstrated substantial neuroprotection in rat models subjected to middle cerebral artery occlusion (MCAO). The peptide reduced infarct volume significantly when administered intravenously at a dose of 1000 nmol/kg . This finding highlights the potential clinical applications of H-Arg peptides in stroke management.

Case Study 2: Antioxidant Activity Evaluation

In vitro assays have shown that arginine-rich peptides like H-(R9) exhibit antioxidant activities by reducing intracellular ROS levels and enhancing the activities of key antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) . These mechanisms are critical for protecting cells from oxidative damage.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVDVENEPNODSI-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74N24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.